Dibenzylideneacetone
Overview
Description
Dibenzylideneacetone (DBA) is a compound with a structure consisting of two benzene rings connected by a central enone linkage. It is known for its role in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of DBA derivatives has been explored extensively. An efficient method for synthesizing pyridinyl analogues of DBA was developed using a Claisen-Schmidt condensation reaction, which involves the condensation of substituted nicotinaldehyde and acetone in the presence of potassium carbonate in a toluene-ethanol-water solvent system . Another study reported the synthesis of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques, where the binding affinity was influenced by various substituents on the DBA structure .
Molecular Structure Analysis
The molecular structure of DBA complexes has been a subject of interest. For instance, the structure of a rhodium(I) complex with DBA was determined using X-ray crystallography, revealing a monomeric form with the rhodium atom bonded to a pentamethylcyclopentadienyl ring and the DBA molecule through olefinic double bonds . Similarly, palladium(0) complexes with DBA were studied, and their crystal structure was determined, showing the coordination of the C=C bonds of DBA to palladium atoms .
Chemical Reactions Analysis
DBA is involved in various chemical reactions. It has been used in the photochemical dimerization process, which is a [2+2] cycloaddition reaction leading to the formation of a four-membered ring . Additionally, DBA undergoes enantioselective homoallyl-cyclopropanation reactions with allylindium halide reagents, providing a route to enantioenriched 1-styryl-norcarene .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBA and its derivatives have been characterized using different spectroscopic techniques. The nonlinear optical (NLO) properties of symmetrically substituted DBA derivatives were investigated, showing that these compounds exhibit both second and third-order NLO effects, making them candidates for photonic devices . The chemical interactions through carbonyl groups have also been studied, suggesting that DBA can form noncentrosymmetric dimers at low temperatures10.
Scientific Research Applications
1. Transition Metal Complexes
Dibenzylideneacetone (DBA) forms complexes with transition metals, widely studied for their preparation methods, physicochemical and chemical properties. These complexes find application as reagents and catalysts in various chemical processes (Rubezhov, 1988).
2. Probes for β-Amyloid Plaques
Novel dibenzylideneacetone derivatives have been synthesized and shown to have a high affinity for Aβ(1-42) aggregates, which are significant in the study of Alzheimer's disease. These derivatives, especially when radioiodinated, exhibit potential as probes for β-amyloid imaging in the brain (Cui et al., 2011).
3. Anticancer Potential
Studies have shown that DBA induces apoptosis in various cancer cells, such as mucoepidermoid carcinomas. It works by inhibiting specificity protein 1 and modulating apoptotic proteins like Bim and truncated Bid, suggesting its potential as an anticancer drug (Lee et al., 2014).
4. Catalysis in Polymer Modification
DBA has been used in catalytic systems, such as the Pd(dba)2–2P(OCH2)3CEt system, to catalyze the insertion of acetylenes into Si–Si bonds. This application is significant in the modification of silicon-containing polymers (Yamashita et al., 1991).
5. Controlled Drug Release Systems
DBA analogs have been encapsulated in poly(lactic acid) membranes, showing potential in the development of controlled drug release systems and tissue engineering. The study of these compounds includes examining their hydrolytic degradation and release profile in different pH environments (Alcántara Blanco et al., 2020).
6. Molecular Interactions and Conformational Analysis
Research on DBA's conformational properties, such as its different conformers and molecular interactions, particularly through carbonyl groups, has been conducted using techniques like IR spectroscopy. This information is valuable in understanding the chemical behavior of DBA in various environments (Venkateshwarlu & Subrahmanyam, 1987).
7. Sunscreen Development
DBA derivatives have been studied for their UV-vis absorption spectra, which is important in the development of better sunscreen agents. Structural modifications in DBA can lead to variations in absorption properties, indicating its potential in cosmetic applications (Huck & Leigh, 2010).
8. Optical Nonlinearity Studies
DBA and its derivatives have been investigated for their nonlinear optical properties. The study of these properties, such as third-order optical nonlinearity, is crucial in the development of materials for optoelectronic applications (Kiran et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060224, DTXSID401274418 | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | trans,trans-Dibenzalacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20558 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dibenzylideneacetone | |
CAS RN |
35225-79-7, 538-58-9 | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzalacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diphenylpenta-1,4-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZALACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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